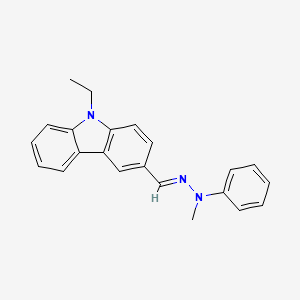

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole: is an organic compound with the molecular formula C22H21N3 and a molecular weight of 327.43 g/mol . It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other photonic materials .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Methyl-N-phenylhydrazine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carbazole derivatives with oxidized functional groups.

Reduction: Reduced forms of the hydrazone moiety.

Substitution: Halogenated or sulfonated carbazole derivatives.

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules, particularly in pharmaceuticals and agrochemicals. Its hydrazone functional group facilitates reactions that are crucial for creating more complex structures used in drug development and agricultural chemicals .

Fluorescent Dyes

Biological Imaging and Diagnostics

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is utilized in the production of fluorescent dyes. These dyes are essential for biological imaging and diagnostics, enhancing the visibility of cellular structures. The compound's unique optical properties make it suitable for applications in fluorescence microscopy and other imaging techniques .

Material Science

Advanced Materials Development

The compound finds applications in creating advanced materials such as polymers and coatings that require specific optical properties. Its ability to act as a charge-transporting molecule makes it valuable in the development of electronic materials, including organic light-emitting diodes (OLEDs) and organic solar cells .

Analytical Chemistry

Reagent in Detection Methods

In analytical chemistry, this compound acts as a reagent aiding in the detection and quantification of other chemical species in complex mixtures. Its reactivity allows it to form stable complexes with various analytes, enhancing the sensitivity of detection methods .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent against various bacterial strains and fungi . Additionally, its derivatives have demonstrated anticancer properties by targeting specific pathways involved in tumor growth, particularly in melanoma cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of carbazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated moderate to good antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another investigation, the compound was tested for its effects on melanoma cells. The results showed that it significantly inhibited cell growth by inducing apoptosis through the activation of caspases. This highlights its potential as a therapeutic agent for melanoma treatment .

作用機序

The mechanism of action of 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole involves its interaction with specific molecular targets, primarily in electronic applications. The compound acts as a charge-transporting molecule, facilitating the movement of electrons or holes in electronic devices . This is achieved through its conjugated structure, which allows for efficient charge transfer .

類似化合物との比較

- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone

- 9-Ethyl-3-carbazolecarboxaldehyde

- 9-Methyl-9H-carbazole-2-carbaldehyde

Comparison:

- 9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole is unique due to its specific hydrazone moiety, which imparts distinct electronic properties .

- 9-Ethylcarbazole-3-carboxaldehyde N-Butyl-N-phenylhydrazone has a similar structure but with a butyl group instead of a methyl group, affecting its solubility and reactivity .

- 9-Ethyl-3-carbazolecarboxaldehyde lacks the hydrazone moiety, making it less suitable for certain electronic applications .

生物活性

9-Ethyl-3-(N-methyl-N-phenylhydrazonomethyl)carbazole (CAS No. 75232-44-9) is a carbazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazone functional group, which is often associated with various biological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H21N3 |

| Molecular Weight | 305.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | 75232-44-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The hydrazone moiety is known to influence enzyme activity and may modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : Hydrazone derivatives often exhibit inhibitory effects on enzymes that are crucial for cancer cell survival, such as proteases and kinases.

- Signal Transduction Pathways : Compounds like this may activate or inhibit pathways such as the p53 signaling pathway, which is vital for regulating cell cycle and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives, including those similar to this compound:

- Cell Proliferation Inhibition : Research indicates that carbazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, compounds have been shown to enhance caspase activity, leading to increased apoptotic cell death in melanoma cells .

- Selective Toxicity : Notably, some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .

Antimicrobial Activity

The hydrazone functionality has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, making them potential candidates for developing new antibiotics .

Case Studies

- Antitumor Study : A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, was evaluated for its ability to reactivate the p53 pathway in melanoma cells, leading to significant inhibition of tumor growth without harming normal cells .

- Antimicrobial Evaluation : In vitro studies have shown that derivatives of carbazole exhibit antimicrobial activity against various bacterial strains, suggesting that this compound could possess similar properties .

特性

CAS番号 |

75232-44-9 |

|---|---|

分子式 |

C22H21N3 |

分子量 |

327.4 g/mol |

IUPAC名 |

N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline |

InChI |

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3/b23-16- |

InChIキー |

QYXUHIZLHNDFJT-KQWNVCNZSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |

異性体SMILES |

CCN1C2=C(C=C(C=C2)/C=N\N(C)C3=CC=CC=C3)C4=CC=CC=C41 |

正規SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。